molecular formula C23H36Cl5N5O2 B12704534 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride CAS No. 85883-94-9

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride

Cat. No.: B12704534
CAS No.: 85883-94-9
M. Wt: 591.8 g/mol
InChI Key: MRIYZJRVMHMSDX-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride is a complex organic compound with a molecular formula of C16H17N3OS. This compound is known for its unique structure, which includes an imidazole ring, a piperazine ring, and a methoxyphenyl group. It is used in various scientific research applications due to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce imidazole derivatives, while substitution reactions may yield various substituted imidazole compounds .

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride
  • 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-ethoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride

Uniqueness

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

85883-94-9

Molecular Formula

C23H36Cl5N5O2

Molecular Weight

591.8 g/mol

IUPAC Name

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-4,5-dihydro-1H-imidazol-2-amine;pentahydrochloride

InChI

InChI=1S/C23H31N5O2.5ClH/c1-29-22-6-3-2-5-21(22)28-16-14-27(15-17-28)13-4-18-30-20-9-7-19(8-10-20)26-23-24-11-12-25-23;;;;;/h2-3,5-10H,4,11-18H2,1H3,(H2,24,25,26);5*1H

InChI Key

MRIYZJRVMHMSDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)NC4=NCCN4.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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